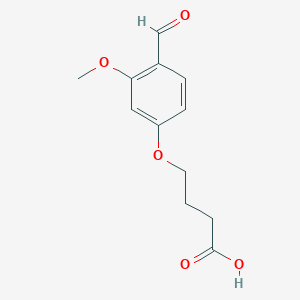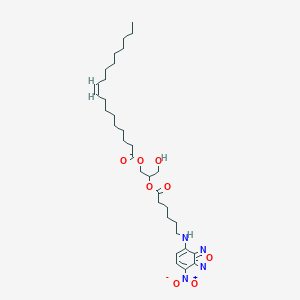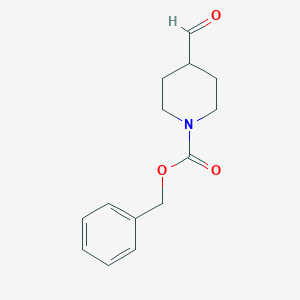![molecular formula C38H53Cl2NO4 B141051 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate CAS No. 130388-13-5](/img/structure/B141051.png)
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate, commonly known as DEAE-DHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA) and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Aplicaciones Científicas De Investigación
DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has also been shown to have anti-cancer properties and has been used in the treatment of various types of cancer. In addition, DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate is not fully understood. It is believed that DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate exerts its anti-inflammatory, anti-cancer, and neuroprotective effects through multiple pathways. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has also been shown to protect neurons from oxidative stress and inhibit the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to decrease the levels of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate has also been shown to protect neurons from oxidative stress and inhibit the accumulation of amyloid beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate in lab experiments include its high purity and high yield. DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate is also stable and can be stored for long periods of time without degradation. The limitations of using DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are many potential future directions for research on DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate. One area of research is the development of new synthetic methods to improve the yield and purity of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate. Another area of research is the investigation of the mechanism of action of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate to better understand its anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is also needed to determine the optimal dosage and administration of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate for therapeutic applications. Additionally, DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate could be studied for its potential use in the treatment of other diseases such as cardiovascular disease and diabetes.
Métodos De Síntesis
DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate can be synthesized by reacting 2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate with N,N-bis(2-chloroethyl)amine and 4-(2-bromoacetyl)phenylbutyrate in the presence of a palladium catalyst. The resulting product is then treated with ethylene glycol monobutyl ether to yield DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate. The synthesis method has been optimized to yield high purity and high yield of DEAE-2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate.
Propiedades
Número CAS |
130388-13-5 |
|---|---|
Nombre del producto |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate |
Fórmula molecular |
C38H53Cl2NO4 |
Peso molecular |
658.7 g/mol |
Nombre IUPAC |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoate |
InChI |
InChI=1S/C38H53Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-37(42)44-33-34-45-38(43)24-21-22-35-25-27-36(28-26-35)41(31-29-39)32-30-40/h10-20,23,25-28H,2-9,21-22,24,29-34H2,1H3/b11-10+,13-12+,15-14+,17-16+,19-18+,23-20+ |
Clave InChI |
UDQDXYKYBHKBTI-IZDIIYJESA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Sinónimos |
CDAC chlorambucil-docosahexaenoic acid conjugate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



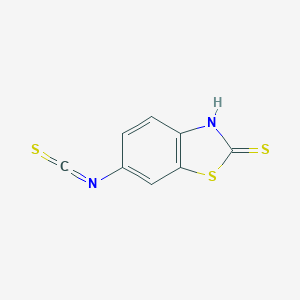


![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
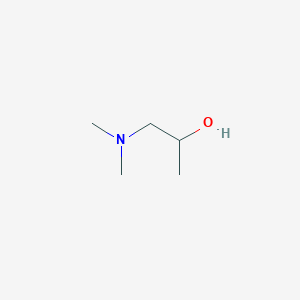
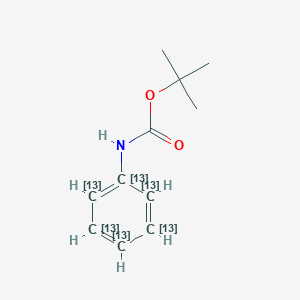


![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)
![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
